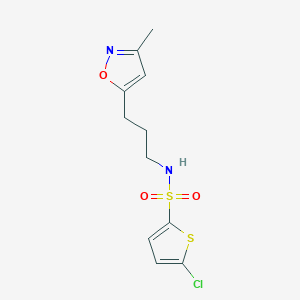
2-Chloro-3-methoxyisonicotinaldehyde
Vue d'ensemble
Description
2-Chloro-3-methoxyisonicotinaldehyde (CMINA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CMINA is a derivative of isonicotinic acid, which is a versatile building block for the synthesis of various bioactive compounds.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis of Heterocycles
A study by Huang and Bolm (2017) demonstrated the use of α-Chloroaldehydes, closely related to 2-Chloro-3-methoxyisonicotinaldehyde, as alkyne equivalents in rhodium-catalyzed syntheses of isoquinolones and 3,4-dihydroisoquinolins from N-methoxyamides. This method offers complementary regioselectivity compared to existing technologies, suggesting that 2-Chloro-3-methoxyisonicotinaldehyde could be utilized in similar catalytic annulation reactions to synthesize heterocyclic compounds with potential pharmaceutical applications (Huang & Bolm, 2017).
Spectroscopic Analysis and Solid-State Structure
Jukić et al. (2010) described the synthesis and characterization of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, a compound structurally similar to 2-Chloro-3-methoxyisonicotinaldehyde. The study focused on spectroscopic analysis (IR, NMR, UV–Vis absorption, and fluorescence spectroscopy) and X-ray crystallography to understand the compound's structural features and optical properties. These methodologies could be applicable to 2-Chloro-3-methoxyisonicotinaldehyde for determining its structural conformation and investigating its photophysical properties (Jukić et al., 2010).
Catalytic Oxidation of Organic Sulfides
Aghvami et al. (2021) synthesized new iron-chloro Schiff base complexes for the catalytic oxidation of organic sulfides to sulfoxides, showcasing the potential for methoxy and chloro-substituted compounds in catalysis. While the study does not directly involve 2-Chloro-3-methoxyisonicotinaldehyde, it highlights the broader utility of chloro and methoxy groups in synthesizing catalysts for organic transformations. Therefore, 2-Chloro-3-methoxyisonicotinaldehyde might find application in developing new catalytic systems or as a substrate in oxidative reactions (Aghvami et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-3-methoxypyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPDDEMMXMTZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3,5-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2690018.png)


![8-(3-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690025.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxybenzamide hydrochloride](/img/structure/B2690026.png)




